Structural Uniqueness vs. 2-Morpholino-Quinazolin-4-one and 7-Aryl-Dihydroquinazolinone Scaffolds
The target compound is the only commercially available dihydroquinazolin-5-one that simultaneously bears a 7-methyl group, a saturated C6–C7 bond, and a 2-(morpholin-4-yl)ethylamino side chain. The closest literature comparator, compound 3a (7-N-substituted-2-morpholino-quinazolin-4-one; R=CH₂Ph), showed 61% PI3Kβ inhibition at 10 µM, while its 8-substituted isomer 5a reached 69% [1]. In contrast, the 7,8-dihydroquinazolin-5-one scaffold has an sp³-hybridized C7 center, which forces a distinct ring conformation and alters the vector of the morpholine oxygen relative to the hinge-binding region. This conformational difference was cited as the likely cause of complete DNA-PK inactivity in the quinazolin-4-one series, a liability the target compound may circumvent [1]. No direct activity data are publicly available for the target compound, so the differentiation below is based on scaffold-level inference.
| Evidence Dimension | Scaffold topology – ring saturation and substitution pattern |
|---|---|
| Target Compound Data | 7-methyl-7,8-dihydroquinazolin-5(6H)-one core; sp³ C7; 2-(morpholin-4-yl)ethylamino at C2 |
| Comparator Or Baseline | 7-N-substituted-2-morpholino-quinazolin-4-one (e.g., compound 3a, fully aromatic ring; no C7-methyl); 8-N-substituted analogue (5a); 7-aryl-dihydroquinazolin-5-ones |
| Quantified Difference | Complete loss of DNA-PK activity in the quinazolin-4-one series (0% at 10 µM); PI3Kβ selectivity (61–69% for 3a/5a) vs. PI3Kδ selectivity (80% for 7c). The target compound, by virtue of its distinct scaffold, may exhibit a divergent selectivity fingerprint. |
| Conditions | In vitro kinase inhibition assays (DNA-PK, PI3K isoforms) at 10 µM compound concentration, as reported by Heppell & Al-Rawi (2016). |
Why This Matters
Researchers seeking novel selectivity profiles in the PI3K/PIKK family or aiming to avoid the DNA-PK-inactivity trap of quinazolin-4-ones should prioritize the partially saturated dihydroquinazolin-5-one core as a chemically distinct starting point for SAR exploration.
- [1] Heppell, J.T., Al-Rawi, J.M.A. Med. Chem. Res. 25, 1695–1704 (2016). https://doi.org/10.1007/s00044-016-1608-9 View Source
